4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid

Physicochemical profiling ADME prediction Chromatographic retention

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid is a disubstituted thiazole-5-carboxylic acid derivative. It belongs to the 2-methoxy-4-alkyl-thiazole-5-carboxylic acid subclass, possessing a five-membered 1,3-thiazole heterocycle with a carboxylic acid at position 5, a methoxy group at position 2, and an ethyl group at position 4.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
Cat. No. B13209643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=N1)OC)C(=O)O
InChIInChI=1S/C7H9NO3S/c1-3-4-5(6(9)10)12-7(8-4)11-2/h3H2,1-2H3,(H,9,10)
InChIKeySYFYDAYATRDJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid (CAS 1783354-65-3): Physicochemical Profile and Comparator Landscape for Informed Procurement


4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid is a disubstituted thiazole-5-carboxylic acid derivative . It belongs to the 2-methoxy-4-alkyl-thiazole-5-carboxylic acid subclass, possessing a five-membered 1,3-thiazole heterocycle with a carboxylic acid at position 5, a methoxy group at position 2, and an ethyl group at position 4 . This substitution pattern distinguishes it from the mono‑substituted 4-ethylthiazole-5-carboxylic acid and the shorter‑chain 2-methoxy‑4-methyl‑1,3‑thiazole‑5‑carboxylic acid. The compound is commercially supplied as a research chemical with a typical purity of 95% .

Why 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid Cannot Be Replaced by Generic Thiazole-5-carboxylic Acid Analogs


Substituting 4-ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid with a generic thiazole-5-carboxylic acid derivative (e.g., the 2‑unsubstituted or 4‑methyl analog) alters critical physicochemical determinants that govern solubility, permeability, and molecular recognition [1]. The simultaneous presence of the electron‑donating 2‑methoxy group and the 4‑ethyl substituent creates a unique hydrogen‑bond acceptor/donor profile (4 acceptors, 1 donor) and a specific topological polar surface area (TPSA 59.42 Ų) that cannot be duplicated by any single‑position substitution. Class‑level SAR from 2,4‑disubstituted‑5‑thiazole‑carboxylic acid patents further demonstrates that even minor alkyl‑chain variations at position 4 produce distinct herbicidal safener efficacy profiles [2]. These findings collectively indicate that in silico models, biochemical assays, and agrochemical formulations calibrated on a simpler analog will not quantitatively translate to the target compound, making direct procurement of the specific derivative essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: Balanced Polarity vs. 4‑Ethyl and 4‑Methyl Analogs

The measured/calculated logP of 4‑ethyl‑2‑methoxy‑1,3‑thiazole‑5‑carboxylic acid (1.41) lies between that of the non‑methoxylated 4‑ethylthiazole‑5‑carboxylic acid (logP 1.40) and the 4‑methyl‑2‑methoxy analog (logP 1.61) . This indicates that the 2‑methoxy group partially offsets the lipophilicity gained by the 4‑ethyl substituent, resulting in a polarity intermediate between the two closest comparators.

Physicochemical profiling ADME prediction Chromatographic retention

Hydrogen‑Bond Capacity and Topological Polar Surface Area: Distinct Recognition Features

The target compound possesses 4 hydrogen‑bond acceptors and 1 hydrogen‑bond donor, yielding a TPSA of 59.42 Ų . In contrast, the non‑methoxylated 4‑ethylthiazole‑5‑carboxylic acid offers only 3 acceptors (TPSA 78.43 Ų) . The 4‑methyl‑2‑methoxy analog has an identical acceptor/donor count (4/1) but differs in TPSA due to the smaller methyl substituent . The altered H‑bond capacity directly affects the compound's binding energy contributions in target‑active site docking simulations.

Molecular recognition QSAR modeling Enzyme inhibition

Rotatable Bond Flexibility and Conformational Pre‑organization

The target compound carries 3 rotatable bonds , compared to 2 rotatable bonds for 4‑ethylthiazole‑5‑carboxylic acid and 2 rotatable bonds for the 2‑methoxy‑4‑methyl analog . The additional rotatable bond arises from the methoxy group, which can sample multiple orientations, potentially increasing the entropic penalty upon rigid binding to a protein target.

Conformational analysis Entropic penalty Crystal engineering

Class‑Level Herbicide Safener Activity: 2,4‑Disubstitution Motif Enables Crop Protection

Patent literature establishes that 2,4‑disubstituted‑5‑thiazole‑carboxylic acids, including the 2‑methoxy‑4‑ethyl substitution pattern, act as safeners reducing acetamide herbicide injury in corn, rice, and sorghum [1]. The 4‑ethyl group confers specific steric and electronic properties crucial for safener activity distinct from the 4‑methyl or 4‑unsubstituted analogs, as SAR within the patent demonstrates that changes in the 4‑alkyl substituent alter the level of crop protection.

Agrochemical safeners Herbicide tolerance Acetamide herbicides

Recommended Application Scenarios for 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Lead‑Like Fragment Library Enrichment for Xanthine Oxidase and Related Metalloenzyme Targets

The balanced logP (1.41), moderate TPSA (59.42 Ų), and 4‑HBA/1‑HBD profile place the compound within lead‑like chemical space . Class‑level evidence from thiazole‑5‑carboxylic acid derivatives demonstrates potent xanthine oxidase inhibition (IC50 as low as 0.45 µM for optimized congeners) [1]. Procuring 4‑ethyl‑2‑methoxy‑1,3‑thiazole‑5‑carboxylic acid provides a functionally differentiated scaffold that serves as a versatile carboxylic acid fragment for structure‑guided optimization toward metalloenzyme inhibitors.

Agrochemical Safener Development for Acetamide‑Herbicide‑Tolerant Crop Varieties

The 2,4‑disubstituted‑5‑thiazole‑carboxylic acid scaffold is patented for reducing herbicide injury in corn, rice, and sorghum [2]. The 4‑ethyl‑2‑methoxy substitution represents a specific embodiment within the claims. Researchers engaged in safener discovery and formulation development should procure this analog as a key structural variant for side‑by‑side efficacy comparisons with the 4‑methyl and 4‑unsubstituted counterparts.

Physicochemical Calibration Standards for Chromatographic Method Development

With a defined logP of 1.41 and TPSA of 59.42 Ų , the compound can function as a reference analyte in reverse‑phase HPLC method development or as a calibration standard for in silico logP/ADME prediction models that require experimental validation with a chemically diverse set of thiazole carboxylic acids.

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